molecular formula C12H11N B7723418 3-Aminobiphenyl CAS No. 41674-04-8

3-Aminobiphenyl

Cat. No.: B7723418
CAS No.: 41674-04-8
M. Wt: 169.22 g/mol
InChI Key: MUNOBADFTHUUFG-UHFFFAOYSA-N
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Description

3-Aminobiphenyl is an organic compound with the chemical formula C₁₂H₁₁N. It is one of the three monoamine derivatives of biphenyl, the others being 2-Aminobiphenyl and 4-Aminobiphenyl . At room temperature and pressure, this compound appears as a white solid . This compound is significant in various scientific research fields due to its unique properties and reactivity.

Mechanism of Action

Target of Action

3-Aminobiphenyl primarily targets the enzyme Amine oxidase [flavin-containing] A . This enzyme plays a crucial role in the oxidative deamination of biogenic and xenobiotic amines, which are important in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

It is known that aromatic amines like this compound can undergo n-hydroxylation, a metabolic activation process that increases their reactivity . This increased reactivity can lead to the formation of DNA adducts, which are covalent modifications of DNA that can interfere with normal cellular processes .

Biochemical Pathways

It is known that aromatic amines can be involved in various metabolic pathways, including those related to the metabolism of xenobiotics . The formation of DNA adducts by metabolically activated aromatic amines can disrupt normal DNA replication and transcription processes, potentially leading to mutations and cellular dysfunction .

Pharmacokinetics

It is known that aromatic amines can be absorbed and distributed throughout the body, where they can be metabolically activated to form reactive intermediates . These intermediates can then bind to DNA and other cellular macromolecules, potentially leading to toxic effects .

Result of Action

The primary molecular effect of this compound is the formation of DNA adducts, which can interfere with normal DNA replication and transcription processes . This can lead to mutations and cellular dysfunction, potentially contributing to the development of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other xenobiotics can affect the metabolic activation of this compound and the formation of DNA adducts . Additionally, factors such as pH and temperature can influence the stability of this compound and its metabolites .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated biphenyl derivatives.

Comparison with Similar Compounds

  • 2-Aminobiphenyl
  • 4-Aminobiphenyl

Comparison:

3-Aminobiphenyl is unique due to its specific position of the amino group, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

3-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOBADFTHUUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036825
Record name 3-Aminobiphenyl
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2243-47-2, 41674-04-8
Record name 3-Aminobiphenyl
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Record name 3-Aminobiphenyl
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Record name (1,1'-Biphenyl)amine
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Record name 3-Aminobiphenyl
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Record name 3-Aminobiphenyl
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Record name 3-BIPHENYLAMINE
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Synthesis routes and methods I

Procedure details

Palladium on carbon (10%, 0.70 g, 0.658 mmol) was added to a Parr hydrogenator bottle. The bottle was purged with nitrogen. Next, 3-nitro-1,1′-biphenyl (10 g, 50.2 mmol) and 190 mL ethanol were added to the bottle. The material was hydrogenated on a Parr hydrogenator. After 3 h, the reaction mixture was filtered through Celite® and the Celite® washed with dichloromethane. The filtrate was evaporated, obtained a brown oil, 8.69 g, assume quantitative yield (8.49 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 2-1atmospheric hydrogenation reactor was charged with 250 g (1.26 mol) of m-nitrobiphenyl, 12.5 q of 5% Pd-Cl, and 1250 ml of ethanol. A theoretical amount of hydrogen gas was absorbed at room temperature. The catalyst was removed by filtration and the filtrate was distilled of the solvent, obtaining 212 g of m-aminobiphenyl (yield 99.9%). Another batch of reaction was effected on the same scale except that 254 g (1.28 mol) of m-nitrobiphenyl was used, obtaining 215 g of m-aminobiphenyl (yield 99.7%),
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Yield
99.9%

Synthesis routes and methods III

Procedure details

Bromobenzene (300 mg, 1.91 mmol) was coupled to 3-amino-phenylboronic acid (355 mg, 2.29 mmol) using Method E. The crude residue was re-dissolved in EtOAc (8 ml) and washed with saturated NaHCO3 (3×8 ml). The organic layer was extracted with 1.2M HCl (1×8 ml) then basified with 6M NaOH until a white precipitate formed. This was then extracted with EtOAc (3×10 ml). The combined organic layers were dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the carcinogenic potential of 3-Aminobiphenyl compared to its isomers?

A1: While 4-Aminobiphenyl is a known carcinogen, this compound is considered a weak carcinogen, and 2-Aminobiphenyl is classified as a non-carcinogen. [, ]

Q2: What is the reason behind the weak carcinogenicity of this compound?

A2: Research suggests that the weak carcinogenicity of this compound may be due to the lack of genotoxicity of its N-hydroxy derivative, a key metabolite in the carcinogenic pathway. [] In contrast, N-hydroxy-4-Aminobiphenyl is a potent mutagen. []

Q3: How does the mutagenicity of this compound compare to its isomers and metabolites in the Ames test?

A3: In the Ames test, only 4-Aminobiphenyl showed mutagenicity, and only in the presence of a metabolic activation system. N-hydroxy-4-Aminobiphenyl was a potent direct mutagen, while N-hydroxy-3-Aminobiphenyl showed no mutagenicity. Interestingly, 3-nitrosobiphenyl, a metabolite of this compound, was a direct mutagen in the TA100 strain. []

Q4: What are the major metabolic pathways of this compound in vitro?

A4: Studies using rat liver microsomes have shown that this compound is primarily hydroxylated at the 2- and 4-ortho positions, and to a lesser extent at the 6-position. It can also be metabolized into hydroxylamine, nitroso, and nitro derivatives. []

Q5: How does the metabolism of 3-Acetamidobiphenyl differ from this compound?

A5: In contrast to this compound, 3-Acetamidobiphenyl is primarily metabolized into 3-acetamido-6-hydroxybiphenyl in rat liver microsomes. []

Q6: Can this compound be used as a biomarker for tobacco smoke exposure?

A6: While this compound hemoglobin adduct levels are significantly elevated in smokers compared to nonsmokers, [, , ] there is considerable overlap in the adduct levels between the two groups. [] This suggests that environmental sources other than tobacco smoke contribute significantly to this compound exposure. []

Q7: How do hemoglobin adduct levels of this compound compare between smokers of different tobacco types?

A7: Smokers of black tobacco show significantly higher levels of this compound adducts compared to smokers of blond tobacco. [, ]

Q8: What is unique about the structure of 2-Aminobiphenyl compared to its isomers?

A8: Unlike this compound and 4-Aminobiphenyl, 2-Aminobiphenyl exhibits a non-planar structure with a dihedral angle of 40 degrees. This non-planar conformation may hinder its interaction with the cytochrome P450 enzymes responsible for N-hydroxylation, a crucial step in the metabolic activation of aromatic amines. []

Q9: What are some synthetic routes to obtain this compound and its derivatives?

A9: Several methods have been developed for the synthesis of 3-Aminobiphenyls. One approach involves reacting a suitably substituted biphenyl precursor with a nitrogen-containing reagent. [, ]

Q10: What are the sources of this compound exposure for non-smokers?

A10: Although tobacco smoke is a significant source of this compound, environmental exposure through unknown sources also contributes significantly to its levels in non-smokers. [, ]

Q11: How can this compound be detected and quantified in various matrices?

A11: Analytical techniques such as gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED) have been employed for the determination of this compound in samples such as cigarette smoke, urine, and water. [, , , , ]

Q12: Can this compound be selectively removed from cigarette smoke?

A12: Research has shown that molecularly imprinted polymers (MIPs) can be designed to selectively remove this compound from cigarette smoke. []

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